(2-Fluoro-pyridin-4-YL)-acetic acid tert-butyl ester
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Overview
Description
Tert-butyl 2-(2-fluoropyridin-4-yl)acetate is an organic compound with the molecular formula C11H14FNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-fluoropyridin-4-yl)acetate typically involves the esterification of 2-(2-fluoropyridin-4-yl)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of tert-butyl 2-(2-fluoropyridin-4-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-fluoropyridin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(2-fluoropyridin-4-yl)acetic acid.
Reduction: 2-(2-fluoropyridin-4-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-(2-fluoropyridin-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-fluoropyridin-4-yl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-(2-fluoropyridin-4-yl)acetic acid, which can then interact with enzymes or receptors in biological systems. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to its targets, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(2-chloropyridin-4-yl)acetate
- Tert-butyl 2-(2-bromopyridin-4-yl)acetate
- Tert-butyl 2-(2-iodopyridin-4-yl)acetate
Uniqueness
Tert-butyl 2-(2-fluoropyridin-4-yl)acetate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable intermediate in drug development .
Properties
Molecular Formula |
C11H14FNO2 |
---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
tert-butyl 2-(2-fluoropyridin-4-yl)acetate |
InChI |
InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)7-8-4-5-13-9(12)6-8/h4-6H,7H2,1-3H3 |
InChI Key |
YTKKZTNEZHJVHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=NC=C1)F |
Origin of Product |
United States |
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